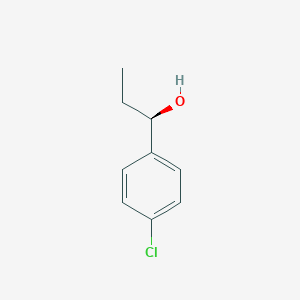

(R)-1-(4-chlorophenyl)-1-propanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (R)-1-(4-chlorophenyl)-1-propanol involves various chemical reactions, including condensation, chlorination, and esterification. One such related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through these reactions, with its structure confirmed via IR, 1H NMR, and X-ray diffraction analyses (Yan Shuang-hu, 2014).

Molecular Structure Analysis

The molecular structure and spectroscopic data of related chlorophenyl compounds have been extensively studied. For example, the molecular structure, FT-IR, and X-ray diffraction studies of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provided insights into the vibrational wavenumbers, geometrical parameters, and intermolecular interactions, offering a comprehensive understanding of the molecular framework of such compounds (A. Najiya et al., 2014).

Chemical Reactions and Properties

Chemical reactivity and interactions play a significant role in understanding the behavior of (R)-1-(4-chlorophenyl)-1-propanol and similar molecules. Studies on related compounds have shown a variety of reactions, including hydrogen bonding and hyper-conjugative interactions, which significantly affect their stability and reactivity. The synthesis and characterization of these compounds involve detailed NBO analysis, HOMO-LUMO studies, and molecular electrostatic potential analysis, which help in predicting the chemical behavior (Vishnu A. Adole et al., 2020).

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational spectra, provide vital information about the stability and material characteristics of (R)-1-(4-chlorophenyl)-1-propanol-related compounds. Crystallography studies have revealed the geometric configuration, intermolecular hydrogen bonding, and conformational stability, which are crucial for understanding the physical nature of these compounds (Chao Wu et al., 2015).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity towards different reagents and conditions, is essential for a comprehensive understanding of (R)-1-(4-chlorophenyl)-1-propanol. Research into related molecules has explored their reactivity, synthesis conditions, and the influence of molecular structure on their chemical behavior. Detailed studies have provided insights into their synthesis pathways, reactivity patterns, and the effect of substituents on their overall chemical properties (James E. Johnson et al., 2006).

Wissenschaftliche Forschungsanwendungen

Polychlorinated biphenyls' solubility in water/alcohol mixtures is enhanced by the presence of alcohols like methanol, ethanol, and 1-propanol, which is significant in environmental science and technology (Li & Andren, 1994).

Certain isomers, like the R isomer of 5-(1-(4-isopropoxy)phenyl)ethyl-3-(2-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one, exhibit high ovicidal activity against pests such as Tetranychus urticae, indicating applications in agriculture and pest control (Bosetti et al., 1994).

The synthesis of certain derivatives is crucial in developing potent antihypertensive agents, such as (2S)-2-[(2R)-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]amino]-1-butanol (Regla et al., 2008).

Intermediates like 1-chloro-3-(1-naphthyloxy)-2-propanol, derived from similar compounds, are used in synthesizing beta-adrenergic blocking agents and antihypertensive drugs like propranolol and nadoxolol (Kapoor et al., 2003).

(R)-1-(4-chlorophenyl)-1-propanol and its derivatives are used as building blocks for beta-blockers like atenolol, indicating their importance in pharmaceutical development (Lund et al., 2016).

Derivatives like 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride show potential antidepressant effects with fewer side effects compared to conventional treatments (Clark et al., 1979).

Eigenschaften

IUPAC Name |

(1R)-1-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAWBKBMGZKBNN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435234 | |

| Record name | (R)-1-(4-chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-chlorophenyl)-1-propanol | |

CAS RN |

110611-21-7 | |

| Record name | (R)-1-(4-chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

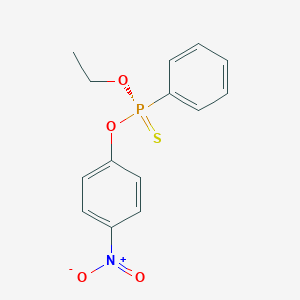

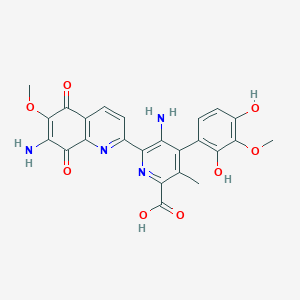

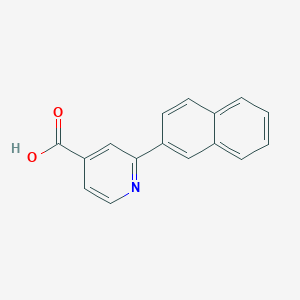

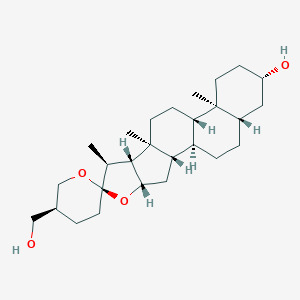

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)